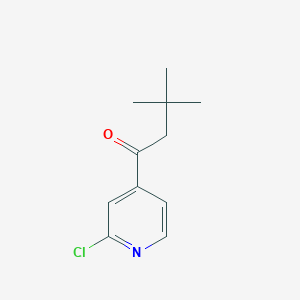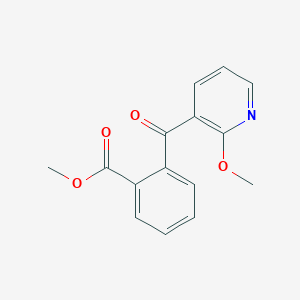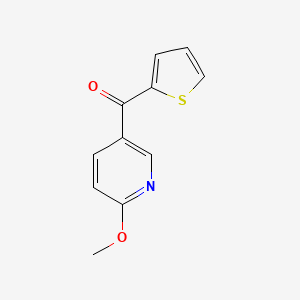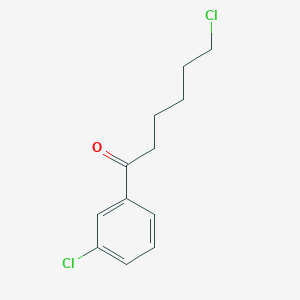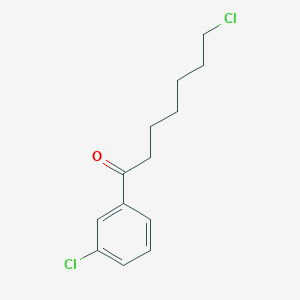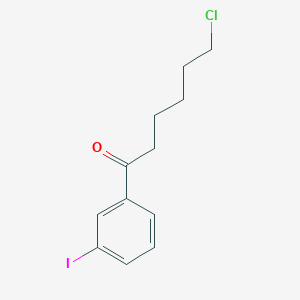
2-Fluoro-6-isopropoxyphenylboronic acid
Descripción general
Descripción
2-Fluoro-6-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C9H12BFO3 . It has a molecular weight of 198.00 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)Oc1cccc(F)c1B(O)O . The InChI representation is 1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 . Physical And Chemical Properties Analysis
The melting point of this compound is between 78-83 °C (lit.) . The compound contains varying amounts of anhydride .Aplicaciones Científicas De Investigación
Antifungal Activity
2-Formylphenylboronic acid and its fluoro-isomers, closely related to 2-Fluoro-6-isopropoxyphenylboronic acid, exhibit notable antifungal properties. Research has shown that these compounds, including 4-fluoro-2-formylphenylboronic acid, are effective against fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of the fluorine substituent are crucial in their antifungal activity (Borys et al., 2019).
Structural and Spectroscopic Analysis
Fluoro-substituted 2-formylphenylboronic acids, similar to this compound, have been synthesized and characterized through various spectroscopic methods. These studies involve molecular and crystal structure determination and analysis of tautomeric equilibrium with cyclic benzoxaborole form, providing insights into the influence of fluorine substituents on these compounds' properties (Kowalska et al., 2016).
Applications in Experimental Oncology
Phenylboronic acid derivatives, including fluoro-analogues, have been investigated for their antiproliferative potential in cancer cell lines. Compounds like 2-Fluoro-6-formylphenylboronic acid have shown strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cells, indicating their potential as anticancer agents (Psurski et al., 2018).
Synthesis and Chemical Properties
Studies have been conducted on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of certain pharmaceuticals. This research contributes to understanding the synthesis and chemical properties of fluorine-containing phenylboronic acids (Qiu et al., 2009).
Influence on Adsorption Mechanisms
Research on fluoro and formyl analogues of phenylboronic acids, including 2-fluorophenylboronic acid, has revealed their influence on adsorption mechanisms. This study provides insights into the behavior of these compounds on surfaces, which is essential for various applications in materials science and chemistry (Piergies et al., 2013).
Influence on Properties of Phenylboronic Compounds
Fluoro-substituted boronic acids and their derivatives have been analyzed for their unique properties, such as acidity, hydrolytic stability, and spectroscopic properties. This research is crucial for understanding the role of fluorine atoms in modifying the properties of these compounds (Gozdalik et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Fluoro-6-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of this compound result in the formation of new organic compounds with specific properties. This is achieved through the SM coupling reaction, which is facilitated by the compound .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is generally environmentally benign , and its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-6-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction . Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with signaling proteins and enzymes, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. Additionally, the compound’s boronic acid moiety allows it to participate in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo slow degradation, which may affect its long-term efficacy in biochemical reactions. In in vitro and in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in metabolic processes, influencing the metabolic flux and levels of metabolites. The compound’s interactions with specific enzymes can lead to changes in the activity of metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
(2-fluoro-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMTUDWTJMGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584540 | |
| Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870777-17-6 | |
| Record name | B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





